2-(1-ethyl-1H-pyrazol-4-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)quinoline-4-carboxamide
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Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a bicyclic azabicyclo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The quinoline moiety can be constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The azabicyclo group can be introduced through a Diels-Alder reaction followed by a series of functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[32
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole and quinoline derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-QUINOLINECARBOXAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, while the quinoline moiety could intercalate with DNA or interact with other biomolecules. The azabicyclo group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a pyrazole ring and a morpholine group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another pyrazole derivative with nitro groups and a triazole ring.
Uniqueness
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a quinoline moiety, and an azabicyclo group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H27N5O/c1-3-28-14-15(13-24-28)22-12-20(19-6-4-5-7-21(19)26-22)23(29)25-16-10-17-8-9-18(11-16)27(17)2/h4-7,12-14,16-18H,3,8-11H2,1-2H3,(H,25,29) |
InChI Key |
OCMYGHXHVUJWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC5CCC(C4)N5C |
Origin of Product |
United States |
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